molecular formula C6H11NO2 B555743 (S)-2-methylpyrrolidine-2-carboxylic acid CAS No. 42856-71-3

(S)-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B555743
CAS RN: 42856-71-3
M. Wt: 129,16 g/mole
InChI Key: LWHHAVWYGIBIEU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A compound’s description would typically include its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, acid, base, salt, etc.).



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and stability.


Scientific Research Applications

  • (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, is used as an efficient ligand for copper-catalyzed N-arylation of amides with aryl halides under mild conditions (Wang et al., 2010).

  • 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) serve as selective and sensitive derivatization reagents for carboxylic acid detection in high-performance liquid chromatography with electrogenerated chemiluminescence using tris(2,2'-bipyridine)ruthenium(II) (Morita & Konishi, 2002).

  • Homochiral methyl 4-aminopyrrolidine-2-carboxylates are used to catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

  • N-Methylpyrrolidin-2-one hydrotribromide (MPHT) is an efficient catalyst for oxidation of various aromatic aldehydes to carboxylic acids using aqueous hydrogen peroxide (Joseph et al., 2007).

  • 1-Methylpyrrolidine-2-acetic acid and related compounds were studied as precursors in the biosynthesis of tropane alkaloids in Erythroxylum coca and Datura innoxia, but were found to be inefficient (Huang et al., 1996).

  • The molecular mechanism of dielectrically controlled resolution (DCR) observed in the resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid was studied, revealing that DCR is a common phenomenon (Sakurai et al., 2006).

  • The S-(+) enantiomer of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride shows significantly better in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to its racemic form (Rosen et al., 1988).

Safety And Hazards

This would involve an examination of the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and disposing of the compound.


Future Directions

This would involve a discussion of areas of ongoing research involving the compound, including potential applications and unanswered questions about its properties or behavior.


For a specific compound like “(S)-2-methylpyrrolidine-2-carboxylic acid”, you would need to consult the primary scientific literature or databases like PubChem, ChemSpider, or the Merck Index. Please note that not all compounds will have information available in all of these categories. If you have access to a university library, a reference librarian may be able to help you find more information. If you’re working in a lab, your lab supervisor or colleagues may also be good resources.


properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHAVWYGIBIEU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316010
Record name 2-Methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-methylpyrrolidine-2-carboxylic acid

CAS RN

42856-71-3
Record name 2-Methyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42856-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(S)-2-methylpyrrolidine-2-carboxylic acid

Citations

For This Compound
6
Citations
V Majo, J Prabhakaran, N Simpson, S Kassir… - 2012 - Soc Nuclear Med
1558 Objectives Insulin-like growth factor-1 receptor (IGF-1R) plays a central role in cellular growth, differentiation, survival, and cell cycle progression. Non-invasive imaging of this …
Number of citations: 0 jnm.snmjournals.org
VJ Majo, V Arango, NR Simpson, J Prabhakaran… - Bioorganic & medicinal …, 2013 - Elsevier
Radiosynthesis and in vitro evaluation of [ 18 F](S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-…
Number of citations: 17 www.sciencedirect.com
TS Haque, VG Lee, D Riexinger, M Lei, S Malmstrom… - Peptides, 2010 - Elsevier
We report the identification of potent agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R). These compounds are short, 11 amino acid peptides containing several unnatural …
Number of citations: 26 www.sciencedirect.com
A Maderna, M Doroski, C Subramanyam… - Journal of medicinal …, 2014 - ACS Publications
Auristatins, synthetic analogues of the antineoplastic natural product Dolastatin 10, are ultrapotent cytotoxic microtubule inhibitors that are clinically used as payloads in antibody–drug …
Number of citations: 133 pubs.acs.org
W Haq - 2011 - dkr.cdri.res.in
Glucagon-like peptide-1 (GLP-1) is an endogenous hormone secreted from the enteroendocrine L-cells with well established potent effects as GLP-1 enhances glucosedependent …
Number of citations: 0 dkr.cdri.res.in
N Wang, H Mei, G Dhawan, W Zhang, J Han… - Molecules, 2023 - mdpi.com
The strategic fluorination of oxidatively vulnerable sites in bioactive compounds is a relatively recent, widely used approach allowing us to modulate the stability, bio-absorption, and …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.